N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine
Overview
Description
N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, which is a fused ring system consisting of a benzene ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 5-chloro-4-methyl-2-aminobenzothiazole with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent and other therapeutic applications.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: The compound is explored for its use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or proteins, leading to its therapeutic effects. For example, it may target enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-chloro-1,3-benzothiazol-2-amine: Similar structure but lacks the methyl group at the 4-position.
5-chloro-4-methyl-1,3-benzothiazol-2-amine: Similar structure but lacks the benzyl group.
N-benzyl-1,3-benzothiazol-2-amine: Similar structure but lacks the chlorine atom at the 5-position
Uniqueness
N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both the benzyl and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent and its versatility in organic synthesis .
Properties
IUPAC Name |
N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-12(16)7-8-13-14(10)18-15(19-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQKFNGRFQUNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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